6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(butan-2-ylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-5(2)9-6-4-7(12)11-8(13)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSSJMGCQGJPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory activities. It interacts with enzymes such as inducible nitric oxide synthase and proteins like tumor necrosis factor-α. These interactions are primarily inhibitory, reducing the expression and activity of these inflammatory mediators. The compound also interacts with nuclear factor κB, leukotrienes, and certain interleukins, further contributing to its anti-inflammatory effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory effects on inflammatory mediators lead to a reduction in inflammation at the cellular level. This modulation of cell signaling pathways and gene expression results in decreased production of pro-inflammatory cytokines and other inflammatory agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of enzymes like inducible nitric oxide synthase and proteins such as tumor necrosis factor-α by binding to their active sites. This inhibition prevents the synthesis of nitric oxide and other inflammatory mediators, thereby reducing inflammation. Additionally, the compound affects gene expression by modulating transcription factors like nuclear factor κB.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained anti-inflammatory effects, while in vivo studies indicate that its effects may diminish over time due to metabolic degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired anti-inflammatory outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity. Additionally, cofactors like NADPH are involved in the compound’s metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its anti-inflammatory effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
Biological Activity
6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The findings are supported by various studies and data tables that summarize key research outcomes.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine core with a sec-butylamino group at the 6-position and two carbonyl groups at the 2 and 4 positions.
Biological Activity Overview
The biological activities of this compound have been extensively studied. Key areas of activity include:
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of pyrimidine diones can inhibit bacterial growth effectively.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation in various models.
- Phosphodiesterase Inhibition : Some studies suggest that derivatives can inhibit phosphodiesterase (PDE) activity, which is relevant for treating conditions like asthma and other allergic diseases.
Data Table: Summary of Biological Activities
Antimicrobial Activity
In a study focusing on the antimicrobial properties of pyrimidine derivatives, this compound was tested against various bacterial strains using the agar well diffusion method. The results indicated that this compound showed moderate to strong antimicrobial activity compared to standard antibiotics. The most active derivatives were noted for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Research
Another significant study investigated the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that this compound could induce cell death in cancer cell lines through apoptosis pathways. The compound's mechanism of action involved modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Studies
Research on the anti-inflammatory effects revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in animal models. This suggests potential applications in treating inflammatory diseases .
Scientific Research Applications
Synthesis Techniques
The compound can be synthesized through various methods, including one-pot reactions that involve multiple components. For instance, a recent study demonstrated an environmentally friendly approach to synthesize derivatives of pyrimidine-2,4-diones using a three-component reaction involving arylglyoxal monohydrates, barbituric acid, and isocyanides under mild conditions. This method yielded high purity and good yields of the desired products .
Biological Activities
Antiviral Properties
One of the notable applications of 6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione derivatives is their potential as antiviral agents. Molecular docking studies have shown promising binding affinities to the main protease (M Pro) of SARS-CoV-2, indicating that these compounds may inhibit viral replication effectively. Binding energies observed ranged from -7.2 to -8.5 kcal/mol, suggesting strong interactions with the active site of the protease .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit selective inhibition against various cancer cell lines. For example, pyrimidine derivatives have been synthesized that target epidermal growth factor receptors (EGFR), which are crucial in cancer progression. These compounds have shown to inhibit cell proliferation in vitro and may serve as leads for developing new anticancer therapies .
Therapeutic Potential
Neurological Applications
Studies have explored the effects of pyrimidine derivatives on the central nervous system. Some compounds have been identified as high-affinity agonists for histamine H3 receptors, which play a role in neurotransmission and could be beneficial in treating neurological disorders .
Cosmetic Formulations
Another area where this compound has been investigated is in cosmetic formulations. The compound's properties may enhance skin penetration and efficacy of topical applications, making it a candidate for development in dermatological products .
Case Studies
Chemical Reactions Analysis
Alkylation and Acylation of the Amino Group
The sec-butylamino group at position 6 can undergo alkylation or acylation under mild conditions. For example:
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Alkylation : Reaction with alkyl halides (e.g., iodomethane) in polar aprotic solvents like DMF, often catalyzed by bases such as DIPEA, yields N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine produces acylated products, enhancing solubility for pharmacological studies .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, DIPEA, 60°C | N-Methyl derivative | 70–85% | |
| Acylation | AcCl, Et₃N, THF | Acetylated derivative | 65–78% |
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) at positions 2 and 4. For instance:
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Chlorination : POCl₃ in refluxing acetonitrile converts carbonyl groups to chloropyrimidines, enabling further functionalization .
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Amination : Microwave-assisted reactions with amines (e.g., azetidines) at 120–150°C yield substituted pyrimidines with retained sec-butylamino groups .
Key Example :
Oxidative Aromatization
The saturated pyrimidine ring can undergo oxidative aromatization using agents like cerium ammonium nitrate (CAN) to form fused heterocycles. This reaction is critical for generating bioactive scaffolds :
Conditions: 0°C to room temperature, 2–4 hours .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused triazepine or pyrazolo-triazepine systems when reacted with hydrazines or thiocarbohydrazides :
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With thiocarbohydrazide : Forms pyrazolo[2,3-d]-1,2,4-triazepine derivatives under acidic conditions .
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With formaldehyde : Generates tetrahydro-1,2,4-triazepines via Schiff base intermediates .
Metabolic and Enzymatic Modifications
In biological systems, the compound is metabolized by cytochrome P450 enzymes, leading to hydroxylation or dealkylation products. Key pathways include:
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N-Dealkylation : Removal of the sec-butyl group via oxidative cleavage.
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Hydroxylation : Addition of hydroxyl groups to the pyrimidine ring or alkyl chain.
Supramolecular Interactions
The sec-butyl chain influences crystal packing and hydrogen-bonding networks. X-ray studies of analogs (e.g., benzylamino derivatives) show:
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acidic or basic conditions:
Comparison with Similar Compounds
Substituent Variations at Position 6
The position 6 substituent critically influences biological activity and physicochemical properties. Key analogs include:
Key Observations:
- Polar vs. Nonpolar Substituents: Amino groups (e.g., 6-amino derivatives) enhance solubility but may reduce membrane permeability. In contrast, alkylamino (e.g., sec-butylamino) or arylthio groups increase lipophilicity, favoring cellular uptake .
- Steric Effects: Branched sec-butylamino groups may hinder binding to flat enzyme active sites compared to linear alkyl chains (e.g., butylamino) or planar aromatic substituents .
- Electronic Effects : Electron-deficient substituents (e.g., nitro in ) improve binding to enzymes like lumazine synthase by mimicking natural substrates .
Anti-HIV Activity:
- 6-Arylthio Derivatives (12d–12j) : Exhibit IC₅₀ values in the micromolar range against HIV reverse transcriptase, with fluorinated analogs (e.g., 12h–12j) showing enhanced potency due to electronegative effects .
- Bis(pyrimidine-2,4-diones): Dimeric structures (e.g., compound 27a in ) demonstrate multi-target inhibition but lack direct comparison to monomeric sec-butylamino derivatives .
Enzyme Inhibition:
- Lumazine Synthase: Compound 26 (), with a nitro-styryl group, shows a Kᵢ of 3.7 μM against Mycobacterium tuberculosis lumazine synthase, outperforming simpler alkylamino derivatives .
- Kinase Inhibition: Pyrido[2,3-d]pyrimidines () inhibit adenosine kinase and cyclin-dependent kinases, but their fused pyridine ring distinguishes them from non-annulated analogs like 6-(sec-butylamino)pyrimidine-2,4-dione .
Physicochemical Properties
- logP and Solubility: 6-Amino derivatives: Lower logP (more hydrophilic) due to -NH₂ groups. 6-(sec-Butylamino): Moderate logP (~2–3), balancing solubility and permeability. 6-Arylthio derivatives: Higher logP (~3–4) due to aromatic thioethers .
- Hydrogen Bonding: Amino and hydroxy groups (e.g., ) form strong hydrogen bonds, while alkylamino groups primarily contribute to van der Waals interactions .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione typically involves nucleophilic substitution or alkylation reactions on the pyrimidine-2,4-dione scaffold. The sec-butylamino group is introduced at the 6-position of the pyrimidine ring through amination reactions using sec-butylamine or its derivatives.
Preparation from 6-Aminouracil Derivatives
A common approach starts with 6-amino-1,3-disubstituted uracils, which serve as key intermediates. These intermediates are synthesized by direct alkylation of commercially available uracil derivatives with alkyl halides under basic conditions, such as aqueous sodium hydroxide. The 6-amino group is then selectively substituted or modified to introduce the sec-butylamino moiety.
- For example, direct alkylation of uracil with sec-butyl iodide in the presence of 10–15% aqueous NaOH yields the corresponding 1,3-disubstituted-6-aminouracils, which can be further transformed into the target compound.
Use of Vilsmeier Reagent for Pyrimidine Ring Modification
To construct or modify the pyrimidine ring, the Vilsmeier reagent is employed. This reagent is generated in situ from phosphoryl chloride and dimethylformamide or oxalyl chloride and dimethylformamide. The reaction with 6-amino-1,3-disubstituted uracils leads to formylation at the 5-position, enabling subsequent cyclization or condensation reactions to form the pyrido[2,3-d]pyrimidine-2,4-dione core.
- In one protocol, the Vilsmeier reagent is prepared using oxalyl chloride and catalytic DMF, followed by reaction with the uracil intermediate, and subsequent treatment with triethylamine and cyanoacetamide in ethanol to yield the pyrido[2,3-d]pyrimidine-2,4-dione derivatives in high yield (up to 78% over two steps).
Amination with sec-Butylamine
The key step to introduce the sec-butylamino group involves nucleophilic substitution or amination at the 6-position of the pyrimidine ring.
This can be achieved by reacting the 6-chloropyrimidine-2,4-dione intermediate with sec-butylamine under controlled temperature (typically 110–140 °C) and pressure conditions (0.6–0.9 MPa) in a suitable solvent, often in the presence of a base to facilitate the substitution.
The reaction time generally ranges from 6 to 24 hours, with optimal yields observed around 7 to 9 hours.
Cyclization and Purification
After amination, cyclization reactions may be necessary to complete the pyrimidine ring system or to form fused ring systems such as thienopyrimidine derivatives. These cyclizations are often performed under reflux with bases or acids in organic solvents.
The reaction conditions are optimized to maximize yield and purity, with some protocols employing high-pressure reactors to maintain the desired internal pressure and temperature.
Purification is typically achieved by crystallization or chromatographic techniques to isolate the target this compound compound as a high-quality solid.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (hr) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of uracil | sec-butyl iodide, aqueous NaOH | Room temp to 50 | Atmospheric | 4–6 | 40–53 | Formation of 6-aminouracil derivatives |
| Vilsmeier reagent formation | POCl3 + DMF or Oxalyl chloride + DMF | 0 to RT | Atmospheric | 2 | - | Generates formylating agent |
| Formylation and cyclization | Uracil derivative + Vilsmeier reagent + cyanoacetamide + Et3N | RT to reflux | Atmospheric | 2–4 | 66–78 | Formation of pyrido[2,3-d]pyrimidine-2,4-dione |
| Amination with sec-butylamine | sec-butylamine, base, solvent | 110–140 | 0.6–0.9 | 6–24 | High | Nucleophilic substitution at 6-position |
Research Findings on Preparation Efficiency
The method employing oxalyl chloride and catalytic DMF for Vilsmeier reagent formation followed by cyclization provides higher yields and purity compared to traditional phosphoryl chloride methods.
Reaction under controlled pressure and temperature conditions enhances the substitution efficiency of sec-butylamine at the 6-position, reducing side reactions and decomposition.
The presence of a base during the cyclization and substitution steps is critical to drive the reaction to completion and to improve product quality.
Q & A
Basic: What are the standard synthetic methodologies for preparing 6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized for yield improvement?
The synthesis typically involves alkylation of 6-aminopyrimidine-2,4(1H,3H)-dione precursors with sec-butyl halides. Key steps include:
- Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4-dione with sec-butyl iodide in DMF under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Yield optimization strategies: - Increasing the stoichiometric ratio of sec-butyl iodide (1.5 equivalents) improves conversion rates .
- Microwave-assisted synthesis reduces reaction time (2–4 hours) with comparable yields (50–60%) .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR :
- A broad singlet at δ 5.3–5.5 ppm (NH of sec-butylamino group) .
- Two carbonyl signals at δ 165–170 ppm (C2 and C4) in ¹³C NMR .
- Distinct splitting patterns for sec-butyl methyl groups (δ 0.8–1.2 ppm, triplet) .
- IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O) and 3200–3350 cm⁻¹ (N-H) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 226.1324 with <2 ppm error) .
Advanced: How can researchers address discrepancies in NMR data when synthesizing 6-substituted pyrimidine-2,4-dione derivatives?
Common issues and solutions:
- Rotational Isomerism : Use variable-temperature NMR to observe coalescence points (e.g., 25–80°C in DMSO-d₆) .
- Overlapping Signals : Apply 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, particularly for aromatic protons .
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to distinguish exchangeable protons (e.g., NH) from solvent artifacts .
Advanced: What rational design approaches enhance the enzymatic inhibition profile of 6-(sec-butylamino)pyrimidine-2,4-dione derivatives?
- Hydrophobic Interactions : Bulky sec-butyl groups improve binding to kinase ATP pockets (e.g., eEF-2K inhibition IC₅₀ reduced from 12 μM to 1.8 μM) .
- Hydrogen Bonding : Introducing electron-withdrawing substituents at C5 enhances interactions with catalytic lysine residues .
- Computational Validation : Molecular docking (AutoDock Vina) predicts binding poses with RMSD <1.5 Å relative to crystallographic data .
Basic: What in vitro biological assays evaluate the therapeutic potential of 6-(sec-butylamino)pyrimidine-2,4-dione analogs?
- Kinase Inhibition : ADP-Glo™ assays quantify IC₅₀ against purified eEF-2K .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) determine selectivity indices (SI >10 for therapeutic viability) .
- Apoptosis : Flow cytometry with Annexin V/PI staining confirms pro-apoptotic effects (e.g., 40% apoptosis at 10 μM) .
Advanced: How does the sec-butylamino group affect solubility, and what formulation strategies improve bioavailability?
- Physicochemical Impact : The branched sec-butyl group increases logP by 0.5 units compared to n-butyl analogs, reducing aqueous solubility (0.1 mg/mL in PBS) .
- Formulation Strategies :
- Salt Formation : Methanesulfonate salts improve solubility 10-fold .
- Nanoformulation : PEGylated liposomes (size: 150 nm) enhance plasma half-life from 2 to 8 hours in murine models .
Basic: What chromatographic methods ensure purity analysis of 6-(sec-butylamino)pyrimidine-2,4-dione?
- HPLC : Reverse-phase C18 column with gradient elution (10→90% acetonitrile in 20 min) detects impurities at 254 nm .
- LC-MS : Identifies common byproducts (e.g., dealkylated derivatives at m/z 196.1) .
Advanced: How do computational tools predict metabolic stability, and how is this validated experimentally?
- In Silico Tools : Schrödinger’s ADMET Predictor identifies metabolic hotspots (e.g., N-dealkylation at the sec-butyl group) .
- Experimental Validation :
- Liver Microsomes : LC-MS/MS quantifies metabolite formation (t₁/₂ = 45 min in human microsomes) .
- Isotopic Labeling : ¹⁴C-labeled compounds track excretion pathways (80% renal clearance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
